molecular formula C14H9F5 B14344593 1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene CAS No. 93524-65-3

1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene

Cat. No.: B14344593
CAS No.: 93524-65-3
M. Wt: 272.21 g/mol
InChI Key: HSULKOFPKKJNGA-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene typically involves the use of fluorinated reagents and catalysts. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it a potent inhibitor or activator of specific enzymes and receptors. The exact mechanism of action depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: A simpler compound with only two fluorine atoms on the benzene ring.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to an acetophenone structure.

    1,3-Difluorobenzene: Another difluorinated benzene derivative with fluorine atoms in different positions.

Uniqueness

1,4-Difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene is unique due to the combination of multiple fluorine atoms and the specific arrangement of these atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

93524-65-3

Molecular Formula

C14H9F5

Molecular Weight

272.21 g/mol

IUPAC Name

1,4-difluoro-2-(2,2,2-trifluoro-1-phenylethyl)benzene

InChI

InChI=1S/C14H9F5/c15-10-6-7-12(16)11(8-10)13(14(17,18)19)9-4-2-1-3-5-9/h1-8,13H

InChI Key

HSULKOFPKKJNGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)F)C(F)(F)F

Origin of Product

United States

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